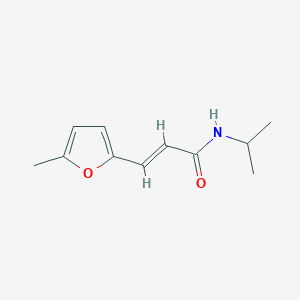
(2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide, also known as MFPA, is a synthetic compound derived from the natural product 5-methylfuran-2-carboxylic acid. MFPA is an important research compound that has been used in various scientific studies to investigate its biochemical and physiological effects.
科学研究应用
(2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide has been used in numerous scientific studies for its potential therapeutic applications. It has been studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. For example, in one study, (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide was shown to inhibit the growth of cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide has been studied for its potential to reduce inflammation and improve wound healing.
作用机制
The exact mechanism of action of (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and proteins involved in inflammation, cell proliferation, and apoptosis. Additionally, (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide is thought to bind to certain receptors on the surface of cells, which can lead to changes in cell signaling pathways.
Biochemical and Physiological Effects
(2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide can inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been shown to have antimicrobial and antifungal properties. In vivo studies have shown that (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide can reduce inflammation and improve wound healing.
实验室实验的优点和局限性
The use of (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide in laboratory experiments has several advantages. It is a synthetic compound, making it easy to obtain in the laboratory. Additionally, it is relatively inexpensive and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. For example, it can be difficult to synthesize in large quantities, and its effects on certain biochemical and physiological processes are not fully understood.
未来方向
There are many potential future directions for (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide research. For example, further studies could be conducted to better understand its mechanism of action and its effects on various biochemical and physiological processes. Additionally, more research could be conducted to explore its potential therapeutic applications, such as its potential to be used as an anti-inflammatory agent or an anticancer drug. Additionally, further research could be conducted to explore its potential to be used as an antimicrobial or antifungal agent. Finally, more research could be conducted to explore its potential to be used as a wound healing agent.
合成方法
(2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide can be synthesized via a two-step process. The first step involves the reaction of 5-methylfuran-2-carboxylic acid with 1-bromopropan-2-one in the presence of potassium carbonate to form the intermediate compound 2-bromo-3-(5-methylfuran-2-yl)-propan-2-one. This intermediate compound is then reacted with a primary amine such as N-methylpropan-2-amine in the presence of a base such as potassium hydroxide to produce (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide.
属性
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)12-11(13)7-6-10-5-4-9(3)14-10/h4-8H,1-3H3,(H,12,13)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKBUWNBRWYFEW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-3-(5-methyl-furan-2-yl)-acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

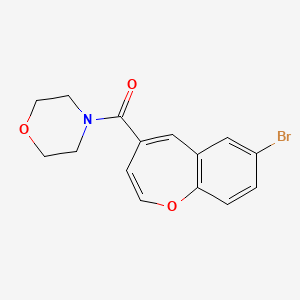
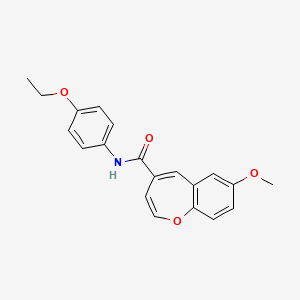
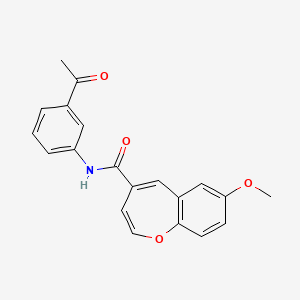

![N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B6422363.png)
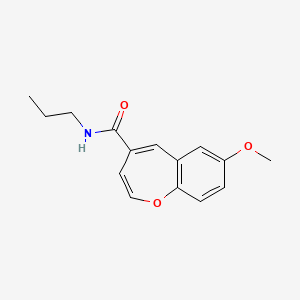
![ethyl 7-methyl-4-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422380.png)
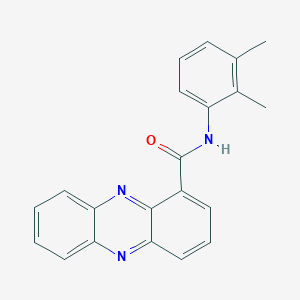
![methyl 4-(2-{3-[(5Z)-3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamido)benzoate](/img/structure/B6422392.png)

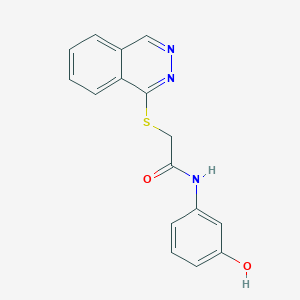
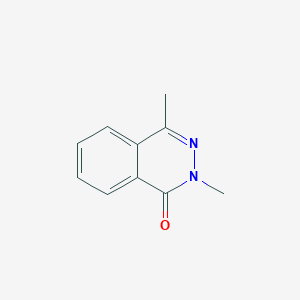
![N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6422412.png)
![N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6422426.png)